Product packaging for Gold tris(tert-dodecanethiolate)(Cat. No.:CAS No. 43126-82-5)

Gold tris(tert-dodecanethiolate)

Cat. No.: B1623678
CAS No.: 43126-82-5
M. Wt: 801.1 g/mol
InChI Key: ZBYVTRHJYQLYBG-UHFFFAOYSA-K
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Description

Gold tris(tert-dodecanethiolate) (CAS 63267-52-7) is an organogold compound with the molecular formula C36H75AuS3 and a molecular weight of 801.142 g/mol . It serves as a fundamental precursor in the synthesis of thiolate-protected gold nanoparticles (AuNPs) . The tert-dodecanethiolate ligands provide a stable protective shell around the gold core, which is critical for producing nanoparticles with high monodispersity and excellent colloidal stability in organic solvents . This stability is paramount for applications in nanomaterial self-assembly and the creation of functional hybrid materials. In research, this compound is invaluable for fabricating nanoconjugates for various studies. Through post-synthetic thiol/thiolate exchange reactions, the surface of AuNPs can be functionalized with other molecules, such as porphyrins, to create systems for investigating energy transfer, photophysics, and sensing applications . The robust gold-thiolate linkage allows for the design of sophisticated nanostructures with tailored optical and electronic properties. The compound is a reagent for research applications only and must be handled by qualified personnel in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H75AuS3 B1623678 Gold tris(tert-dodecanethiolate) CAS No. 43126-82-5

Properties

CAS No.

43126-82-5

Molecular Formula

C36H75AuS3

Molecular Weight

801.1 g/mol

IUPAC Name

gold(3+);2-methylundecane-2-thiolate

InChI

InChI=1S/3C12H26S.Au/c3*1-4-5-6-7-8-9-10-11-12(2,3)13;/h3*13H,4-11H2,1-3H3;/q;;;+3/p-3

InChI Key

ZBYVTRHJYQLYBG-UHFFFAOYSA-K

SMILES

CCCCCCCCCC(C)(C)[S-].CCCCCCCCCC(C)(C)[S-].CCCCCCCCCC(C)(C)[S-].[Au+3]

Canonical SMILES

CCCCCCCCCC(C)(C)[S-].CCCCCCCCCC(C)(C)[S-].CCCCCCCCCC(C)(C)[S-].[Au+3]

Other CAS No.

63267-52-7
43126-82-5

Origin of Product

United States

Mechanistic Investigations of Gold I Thiolate Reactions and Transformations

Pathways for Gold(III) Reduction and Gold(I) Thiolate Formation

The formation of gold(I) thiolates from gold(III) precursors is a fundamental step in many nanoparticle synthesis protocols. This process involves the reduction of Au(III) to Au(I), a reaction that can proceed through multiple pathways. The specific route taken is often influenced by factors such as the nature of the thiol ligand and the reaction conditions. acs.orgnih.gov

Two primary pathways for the reduction of Au(III) have been identified through density functional theory (DFT) calculations. One pathway leads to the formation of a Au(III) product, while the other results in a Au(I) product. sfasu.edu The thermodynamically favored pathway often involves the reduction of the gold center. acs.org For instance, with methylthiol as the ligand, the pathway leading to gold(I) is favored. nih.gov

The stoichiometry of the reactants plays a critical role. A two-to-one ratio of thiol to gold is generally sufficient to reduce Au(III) to Au(I). nih.govacs.org This reduction is often accompanied by the formation of a disulfide. sfasu.edu The reaction can be initiated by the addition of a thiol to a gold(III) chloride species, leading to the formation of intermediates that subsequently undergo reductive elimination. sfasu.eduacs.org

A significant intermediate in the formation of gold nanoparticles is the polymeric Au(I) thiolate species, often denoted as [Au(SR)]n. nih.govnih.gov The formation of these polymeric structures is favored at a three-to-one thiol-to-gold ratio. nih.govacs.org These polymers consist of repeating Au-S units and can exist in various forms, including helical chains and lamellar structures. nih.gov The size and density of these polymeric precursors can be influenced by factors like pH, which in turn affects the size of the resulting gold nanoparticles. nih.gov

The structure of these polymeric intermediates has been a subject of extensive study. While the exact structures can be complex and difficult to characterize, it is understood that they serve as the direct precursors to the formation of gold nanoparticles upon the introduction of a reducing agent. acs.orgnih.gov The conversion of Au(III) salts to these Au(I) thiolate polymers is a key step in the widely used Brust-Schiffrin method for nanoparticle synthesis. nih.gov

In the context of atomically precise gold nanoclusters, the core is often protected by Au(I)-thiolate staple motifs. rsc.org These motifs, which can be monomeric or dimeric, play a crucial role in the stability and reactivity of the nanoclusters. rsc.orgrsc.org The formation of these structured gold-sulfido cores is a key aspect of nanocluster synthesis.

Kinetic studies have provided valuable insights into the dynamics of gold(I) thiolate formation. The rate of formation can vary significantly, from minutes to over 24 hours, depending on the specific thiol ligand, the molar ratio of reactants, and the solvent used. acs.org For example, the reaction of gold(III) chloride with dodecanethiol in THF to form the luminescent Au(I)-dodecanethiolate complex can take approximately 12 hours to reach completion at a 1:10 Au:thiol ratio. acs.org In contrast, the formation of the Au(I)-glutathiolate complex in methanol (B129727) is much faster, completing within about 2 minutes. acs.org

Understanding the kinetics of precursor formation is critical for controlling the synthesis of gold nanoparticles with desired sizes and properties. acs.org The timing of the addition of a reducing agent relative to the formation of the Au(I)-thiolate precursor can significantly impact the final nanoparticle characteristics. acs.org

Ligand-Mediated Reaction Mechanisms

The nature of the thiol ligand plays a profound role in directing the reaction pathways and determining the structure and stability of the resulting gold thiolate species. The steric and electronic properties of the ligand's residue group (R) can influence everything from the initial reduction of gold(III) to the final structure of the nanoparticle. nih.gov

The residue group on the thiol can dictate which reaction pathway is favored during the reduction of Au(III). nih.gov Density functional theory calculations have shown that for a methyl group (R = CH3), the pathway leading to the reduction of gold is more favorable. nih.govacs.org The steric bulk of the ligand can also be a significant factor. For instance, in ligand exchange reactions on gold nanoclusters, bulky ligands can induce size conversions and structural transformations. rsc.org

The electronic properties of the ligand are also crucial. Electron-withdrawing groups on the ligand can decrease the stability of the gold-ligand bond by delocalizing electron density away from the metal center. mdpi.com This can influence the reactivity of the complex in subsequent reactions. The interplay of steric and electronic effects allows for precise control over the structure and properties of the final product. rsc.org

Ligand FeatureInfluence on Reaction MechanismExample
Steric BulkCan induce size and structural changes in nanoclusters during ligand exchange. rsc.orgA bulky 4-tert-butylbenzenethiol ligand can cause a size conversion to a Au28(SR)20 cluster. rsc.org
Electronic PropertiesElectron-withdrawing groups can reduce the stability of the gold-ligand bond. mdpi.comCyano-substituted dithiolate ligands can lead to less stable gold complexes. mdpi.com
Residue Group (R)Determines the favored reaction pathway in Au(III) reduction. nih.govFor R = methyl, the pathway resulting in Au(I) is favored. nih.govacs.org

Thiol-disulfide exchange is a fundamental reaction in the chemistry of gold(I) thiolates. These reactions are significant in biological systems and in the synthesis and modification of gold nanoparticles. nih.govlookchemmall.com The presence of gold(I) can influence the mechanism of this exchange. nih.gov

Kinetic studies of gold(I)-thiolate and disulfide exchange have revealed a second-order rate law, suggesting a mechanism that involves the formation of a four-centered metallacycle intermediate. nih.govresearchgate.net This is supported by 2D NMR experiments that show an association between the gold(I)-thiolate and the disulfide. nih.govresearchgate.net Electrochemical studies indicate that free thiolate is not involved in this exchange reaction. researchgate.netlookchemmall.com

The reactivity in these exchange reactions can be influenced by the ligands attached to the gold center. For instance, the phosphine (B1218219) ligand in complexes like dppm(AuSR)2 can play a role in the reaction mechanism. lookchemmall.com

Mechanisms of Surface Rearrangement and Functionalization

The surfaces of gold nanoparticles and nanoclusters are not static; they are dynamic environments where ligand exchange and rearrangement can occur. rsc.orgbohrium.com These processes are crucial for the functionalization of nanoparticles, allowing for the introduction of new properties and applications. bohrium.comnih.gov

The mechanism of ligand exchange on gold nanoclusters is generally considered to be associative, similar to an SN2-like process. bohrium.comnih.gov This involves the incoming thiol attacking a gold atom on the surface, leading to a transient intermediate where both the incoming and outgoing ligands are bound. nih.gov The accessibility of the gold atoms on the surface is a key factor in this mechanism. nih.gov

The rate and extent of ligand exchange can be influenced by several factors, including the charge on the gold cluster core, the size of the incoming ligand, and the nature of the existing ligand monolayer. bohrium.com Exchange reactions often start at the terminal thiol groups of the staple motifs that protect the cluster core. bohrium.com

Surface functionalization can also be achieved through post-synthetic modification techniques, where pre-formed nanoparticles are reacted with functionalized ligands. nih.gov Thiol-containing ligands are widely used for this purpose due to the strong gold-sulfur bond. nih.govactascientific.com The use of hetero-bifunctional spacers, such as polyethylene (B3416737) glycol (PEG) with a thiol at one end and a reactive group at the other, allows for the covalent attachment of various molecules to the nanoparticle surface. nih.gov

Mechanistic Insights into Gold-Dioxygen Interactions and Activation

The interaction between gold(I) thiolate compounds and molecular oxygen is a critical area of research, underpinning their applications in catalysis and materials science. While bulk gold is notoriously inert, gold(I) complexes and nanoclusters exhibit significant reactivity towards dioxygen (O₂), leading to its activation. This section delves into the mechanistic details of these interactions, with a focus on principles applicable to gold(I) thiolates, including by extension, Gold tris(tert-dodecanethiolate).

Recent studies on homogeneous molecular gold complexes and atomically precise thiolate-protected gold nanoclusters (AuNCs) have begun to unravel the complex mechanisms of Au-O₂ chemistry. Current time information in Istanbul, TR. Research has concentrated on two main areas: the activation of O₂ by gold complexes, sometimes without the formation of traditional metal-hydride species, and the kinetic analysis of the reactions between thiolate-protected AuNCs and O₂. Current time information in Istanbul, TR. These investigations are crucial for understanding the reductive activation of O₂, a key step in developing environmentally friendly oxidation catalysts. Current time information in Istanbul, TR.rsc.org

Detailed mechanistic work has often utilized well-defined, thiolate-protected gold clusters, such as [Au₂₅(SR)₁₈]⁻, as models to probe the fundamental steps of O₂ activation on a gold surface at an atomic level. researchgate.netrsc.org The insights gained from these systems provide a framework for understanding the reactivity of other gold(I) thiolates.

Detailed Research Findings

The air-oxidation of thiolate-protected gold nanoclusters has been quantitatively evaluated to understand the O₂ activation process. rsc.org Kinetic analyses of the reaction of [Au₂₅(SR)₁₈]⁻ with O₂ have revealed that the process can be significantly influenced by the nature of the protecting thiolate ligands. researchgate.netrsc.org

One of the key findings is the identification of the controlling factors in the O₂-activation process. The interaction of dioxygen with the gold surface and the subsequent reduction of O₂ (oxidation of the gold cluster) are proposed as crucial initial steps for O₂ activation. researchgate.net This interaction can be finely tuned by modifying the electronic properties of the thiolate ligands. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to simulate the reaction pathways of gold cluster oxidation. researchgate.net For instance, in the case of Au₂₀(SCH₃)₁₆, it was found that peroxide and superoxide (B77818) complexes were formed only when the cluster fragments reacted with singlet oxygen. researchgate.net The study also highlighted that oxygen activation predominantly occurs at the interface between the gold particle and its support, such as ceria, where thiolate ligands may be lost. researchgate.net

The following table summarizes key kinetic parameters obtained from studies on the oxygen reduction reaction (ORR) at gold surfaces, which provides a comparative basis for understanding gold-dioxygen interactions. While not specific to Gold tris(tert-dodecanethiolate), the data illustrates the influence of the gold surface's nature on the reaction kinetics.

Table 1: Kinetic Parameters for the Oxygen Reduction Reaction on Gold Surfaces

Electrode Material Rate Determining Step Electron Transfer Rate Constant (k₀) (cm s⁻¹) Transfer Coefficient (α)
Gold Macroelectrode O₂ + e⁻ → O₂⁻ 0.30 0.45
Gold Nanoparticle-Modified Electrode O₂ + e⁻ → O₂⁻ 0.21 0.37

Data sourced from kinetic studies of the oxygen reduction reaction in 0.5 M sulfuric acid. rsc.org

The mechanism often involves a two-electron, two-proton transfer, resulting in the formation of hydrogen peroxide as the final product. rsc.org The initial electron transfer to O₂ to form a superoxide radical (O₂⁻) is typically the rate-determining step. rsc.org

Further research into the thermal desorption of alkanethiol monolayers from gold surfaces in air has provided insights into the stability and reactivity of the gold-sulfur bond in the presence of oxygen. These studies revealed consecutive first-order kinetic mechanisms for desorption, with activation energies that are higher in a gaseous medium compared to a liquid medium, indicating a different reaction environment.

Table 2: Activation Energies for Thermal Desorption of Alkanethiol Monolayers from Gold in Air

Kinetic Mechanism Activation Energy (kcal mol⁻¹)
First consecutive 1st order 29.9
Second consecutive 1st order 32.7

Data obtained from XPS studies on the thermal desorption from a gold substrate. rsc.org

These findings underscore the complexity of gold-thiolate interactions with dioxygen, involving not just the gold core but also the nature of the protecting ligand and the reaction environment. While direct mechanistic data for Gold tris(tert-dodecanethiolate) remains elusive, the principles derived from analogous systems provide a solid foundation for predicting and understanding its reactivity.

Computational and Theoretical Studies on Gold I Tris Tert Dodecanethiolate and Gold I Thiolate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to gold-thiolate systems to understand bonding, predict stable geometries, and map out reaction pathways with high accuracy. ibm.comudelar.edu.uy The choice of functional and basis set is crucial for obtaining reliable results, with combinations like the B3LYP functional and Stuttgart-RSC effective core potentials for gold often providing a good balance of accuracy and computational cost for large systems. nih.gov

DFT calculations have been instrumental in characterizing the fundamental interaction between thiolates and gold surfaces, typically modeled using a Au(111) slab. ibm.com Studies consistently show that the dissociative adsorption of thiols (R-SH) is thermodynamically favored, leading to the cleavage of the S-H bond and the formation of a strong gold-thiolate (Au-S-R) bond on the surface. ibm.com The nature of this bond is complex, exhibiting significant covalent character arising from orbital mixing and electron donation from the ligand to the gold, as well as back-donation. researchgate.netmdpi.com

The adsorption energy and preferred binding site are key parameters determined by these calculations. For methanethiol (B179389) on Au(111), DFT studies indicate that the thiolate species strongly binds to the surface. ibm.com The precise adsorption energy can be influenced by the computational setup, particularly the relaxation of the gold surface atoms; one study demonstrated that adsorption energy increases linearly as more layers of the gold slab are allowed to relax. nih.gov

DFT calculations have explored various high-symmetry binding sites, with findings often pointing to hollow sites (where the sulfur atom sits (B43327) in the depression between three surface gold atoms) as being highly favorable. researchgate.net The interaction is strong enough to induce surface reconstruction, where a gold adatom is pulled from the surface to coordinate with sulfur atoms, a configuration that has gained considerable consensus. researchgate.net

Table 1: Representative DFT-Calculated Adsorption Properties of Thiolates on Au(111)
SystemKey FindingMethodologySource
Methanethiol & Dimethyl DisulfideDissociative adsorption is favored, forming strongly bound thiolates.DFT with gradient-corrected functionals (BLYP, PBE). ibm.com
AlkanethiolsAdsorption energy increases linearly with the number of relaxed Au surface layers.DFT with GGA-PBE and van der Waals corrections. nih.gov
1,3-BenzenedimethanethiolAdsorption energy is significantly influenced by surface reconstruction (adatom formation).DFT with unrestricted spin-polarization. researchgate.net
Thiourea, Thiosulfate, etc.Au-S bonds show high degree of covalency and electron localization compared to Au-Cl bonds.DFT with Electron Localization Function (ELF) analysis. mdpi.com

DFT is a powerful tool for mapping the potential energy surface of chemical reactions, allowing for the identification of transition states (TS) and the calculation of activation energy barriers. youtube.com This provides mechanistic insights into processes like ligand exchange, isomerization, and cluster formation. researchgate.net By locating the TS structure—a saddle point on the potential energy surface—and calculating its energy relative to the reactants, the kinetic feasibility of a proposed reaction pathway can be assessed. nih.gov

A prominent example is the study of chiral inversion in thiolate-protected gold nanoclusters. For the well-known chiral Au₃₈(SR)₂₄ nanocluster, DFT calculations have proposed a mechanism for racemization that does not involve the breaking of a stable metal-sulfur bond. nih.govnih.gov Instead, the inversion proceeds through a collective rotation of the gold core itself. nih.govnih.gov The calculated activation energy for this pathway is in the range of 1.0–1.5 eV, which is significantly lower than the energy required to break a Au-S bond (estimated at ~2.5 eV). nih.govnih.gov These computed barriers align well with experimental data for racemization, highlighting the predictive power of DFT in this area. nih.govnih.gov For larger clusters like Au₁₄₄(SR)₆₀, the calculated inversion barriers are much higher (2.5–2.8 eV), suggesting greater structural rigidity. nih.govnih.gov

Table 2: DFT-Calculated Activation Energies for Chiral Inversion in Gold Thiolate Clusters
ClusterProposed MechanismCalculated Activation Barrier (eV)Source
Au₃₈(SR)₂₄Collective rotation of the gold core1.0 - 1.5 nih.govnih.gov
Pd-doped Au₃₈Collective rotation of the metal core1.0 - 1.5 nih.govnih.gov
Ag-doped Au₃₈Core rotation or Au-S bond breaking1.3 - 1.5 (similar for both paths) nih.govnih.gov
Au₁₄₄(SR)₆₀Collective rotation of the gold core2.5 - 2.8 nih.govnih.gov

The stability of thiolate-protected gold nanoclusters is largely determined by the nature of the interface between the metallic gold core and the protective ligand layer. DFT calculations have been essential in modeling the so-called "staple" motifs, which are short oligomeric -[SR(AuSR)n]- units that bind to the surface of the gold core. nih.gov

Theoretical models have been developed to explain the bonding and structure of these motifs. The 3-center-4-electron (3c-4e) model, for instance, has been used to describe the hypercoordination of Au atoms within the staple motifs. acs.org More recent work proposes a "ring model," which suggests that staple motifs and specific gold core atoms tend to form ring-like structures. acs.org The stability of the entire nanocluster is then attributed to factors including the inherent stability of these rings, robust Au-S covalent bonds, and stabilizing aurophilic (Au-Au) interactions between the rings and the core. acs.org

DFT has also been used to explain unusual structural features. For example, in clusters like Au₃₀(SR)₁₈, certain gold atoms on the core's surface lack direct protection from a thiolate group. nih.gov These "naked gold core atoms" are shown to be stabilized by robust aurophilic interactions with a nearby Au₅ ring, which acts as a protective motif, negating the need for a traditional staple. nih.gov This work provides deep insight into the intricate interfacial interactions and opens pathways for designing novel hybrid ligand-protected clusters. nih.gov

Molecular Dynamics (MD) Simulations

While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations are used to study the time-evolution of molecular systems, providing insights into dynamic processes, conformational changes, and large-scale reactions. For complex systems like gold-thiolate clusters, traditional ab initio MD is computationally prohibitive for long timescales. researchgate.net A breakthrough has been the development of machine-learned interatomic potentials (MLPs), which are trained on thousands of DFT calculations to reproduce ab initio level accuracy in energies and forces at a fraction of the computational cost. researchgate.netacs.orgnih.gov This enables simulations to reach timescales of up to a microsecond, revealing complex dynamic phenomena. researchgate.netacs.org

MD simulations powered by MLPs have successfully replicated the dynamic behavior of thiolate-protected gold nanoclusters, including thermal vibrations and complex isomerizations. acs.orgnih.gov These simulations provide a detailed picture of how clusters behave in a dynamic environment, which cannot be understood from static crystal structures alone. nih.gov

Furthermore, long-timescale MD simulations have been used to observe and analyze intercluster reactions. acs.orgnih.gov When two Au₂₅(SR)₁₈ clusters are simulated at high temperatures, they can undergo coalescence. nih.govnih.gov These simulations reveal that the reaction mechanisms are critically mediated by the exchange of ligands in the form of [Au–S]n rings. researchgate.netnih.gov These gold-thiolate rings act as carriers, facilitating the exchange of atoms between clusters and enabling the size and shape equilibration of the final reaction products. acs.orgnih.gov

The flexibility of the gold-thiolate interface is a key theme emerging from both experimental and computational studies. unige.ch MD simulations have provided unprecedented insight into the mechanisms behind this flexibility, particularly concerning chirality and cluster growth.

Simulations of the Au₂₅(SR)₁₈ cluster have revealed pathways for chiral inversion and isomerization. acs.orgnih.gov It was observed that the cluster can transform through multiple stages, including the formation of a novel chiral isomer, a property not previously predicted for this system. nih.gov These transformations occur via reversible, low-energy pathways. nih.gov

The same simulations also shed light on the mechanism of agglomeration and coalescence. The process is often initiated by the formation of higher-energy, more reactive isomers that expose a part of the gold core. acs.orgnih.gov This reactive surface facilitates the initial merging of two clusters. acs.org The subsequent evolution and equilibration of the newly formed, larger cluster is then driven by the exchange of the aforementioned [Au-S]n rings, which helps the merged entity find a stable size and shape. nih.gov

Development and Application of Machine-Learned Interatomic Potentials

The computational study of large and complex systems like gold(I) thiolate complexes, including Gold tris(tert-dodecanethiolate), presents significant challenges due to the high computational cost of traditional ab initio methods. nih.gov To overcome these limitations, machine-learned interatomic potentials (ML-IPs) have emerged as a powerful tool, offering the accuracy of quantum mechanical calculations at a fraction of the computational expense. nih.govresearchgate.net

Recent advancements have focused on developing ML-IPs for thiolate-protected gold nanoclusters (Au-SR), which serve as excellent models for understanding the behavior of complexes like Gold tris(tert-dodecanethiolate). nih.govosti.gov One notable development is the Au-S-C-H Atomic Cluster Expansion (ACE) interatomic potential. nih.govchemrxiv.org This potential was trained on a vast dataset of over 30,000 Density Functional Theory (DFT) calculations of various gold nanoclusters. nih.govchemrxiv.org The resulting ML-IP demonstrates an accuracy comparable to ab initio methods in predicting energies and forces. researchgate.netchemrxiv.org

The application of these sophisticated potentials has enabled molecular dynamics (MD) simulations on timescales previously inaccessible, extending up to 0.1 microseconds. nih.govosti.gov Such long-duration simulations have provided unprecedented insights into the dynamic behaviors of gold-thiolate systems. For instance, researchers have used these models to:

Replicate dynamic processes such as thermal vibrations and chiral inversions in nanoclusters. researchgate.netchemrxiv.org

Investigate the thermal instability of specific clusters, such as neutral Au₂₅(SR)₁₈, revealing multi-stage isomerization mechanisms. nih.govosti.gov

Simulate complex reactive events like the coalescence of two Au₂₅(SR)₁₈ clusters, a process critically mediated by the exchange of [Au-S]n ring-like structures. nih.govosti.gov

These ML-IPs are not limited to a single type of gold core structure; they can accurately represent nanoclusters with diverse atomic packings, including icosahedral, decahedral, and face-centered cubic (FCC) geometries, for clusters containing up to 144 gold atoms. acs.org The development of these potentials, often implemented in packages like DeepMD and integrated with simulation software like LAMMPS, marks a significant step forward in the computational-guided design of novel gold-based nanomaterials. nih.govresearchgate.net

Table 1: Overview of Machine-Learned Interatomic Potentials for Gold-Thiolate Systems
ML-IP Model/MethodTraining Data SourceKey ApplicationsNotable FindingsReference
Atomic Cluster Expansion (ACE) for Au-S-C-H>30,000 Density Functional Theory (DFT) calculationsMolecular dynamics (MD) simulations of thiolate-protected gold nanoclusters (Aun(SCH3)m)Achieves ab initio level accuracy; enables simulations up to 0.1 μs; reveals mechanisms of thermal instability and cluster coalescence. researchgate.netnih.govosti.govchemrxiv.org
DeepMD package with VASP-generated dataDFT calculations on Au₂₀ nanoclustersBenchmarking for properties of gold nanoparticles; calculation of structures and heat capacities.Reproduces structures and heat capacities with accuracy similar to ab-initio MD at a much lower computational cost. nih.gov

Theoretical Understanding of Electronic Structure and Charge Transfer Processes

Theoretical and computational studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the intricate electronic structure and charge transfer dynamics within gold(I) thiolate systems. These investigations provide a fundamental understanding of the relationship between the geometric structure and the electronic and photophysical properties of these compounds. rsc.orgrsc.org

A key aspect of the electronic structure is the nature of the gold-sulfur bond. This bond is complex and can be described by a combination of canonical structures. In Au(I) complexes, the Au(I)-thiolate character, involving the interaction between the gold s-orbital and sulfur, is predominant. acs.org The frontier molecular orbitals (HOMO and LUMO) are critical in defining the properties of these systems. Studies on cyclic gold(I) thiolates show a positive correlation between the percentage of gold character in the frontier orbitals and their energy levels. rsc.org In catenane structures formed by interlocking gold(I) thiolate rings, the HOMO levels are typically higher than in their monocyclic counterparts, which is attributed to stronger Au⋯Au Pauli repulsion. rsc.org

Charge transfer processes are fundamental to the photophysical behavior of gold(I) thiolates. In many cases, the observed luminescence is dominated by thiolate-to-gold charge transfer. rsc.org However, the specific nature of the ligands can significantly alter this behavior. For instance, in gold(I) thiolate-phosphine complexes containing phenylene spacers, the emissive properties are governed by intraligand charge transfer processes involving both the thiolate and the diphosphine, rather than direct thiolate-to-gold transfer. rsc.org

Energy decomposition analysis reveals that electrostatic and orbital interactions are the primary driving forces for the formation and stability of these molecular structures. rsc.org Furthermore, computational studies have explored the influence of various factors on the electronic properties and reactivity:

Aurophilic Interactions: The presence or absence of intermolecular Au⋯Au interactions does not necessarily affect the luminescent behavior in all gold(I) thiolate-phosphine complexes. rsc.org

Ligand Effects: The size and nature of alkyl or aryl groups on ancillary ligands, such as phosphines, can influence the dissociation energy of the Au-ligand bond and, consequently, the kinetic reactivity of the complex. nih.gov

Solvent and R-group Dependence: The choice of solvent and the specific alkyl or aryl group (R) on the thiol can impact the synthesis and growth mechanisms of gold thiolate nanoparticles from their precursor complexes. nih.gov

These theoretical insights are crucial for interpreting experimental observations, such as absorption spectra, and for designing new gold-thiolate materials with tailored electronic and optical properties. rsc.orgrsc.org

Table 2: Summary of Theoretical Findings on Electronic Structure and Charge Transfer
System StudiedComputational MethodKey FindingsReference
Homoleptic monocyclic and nih.govcatenanes gold(I) thiolatesDFT, TD-DFTHigher HOMO levels in catenanes due to Pauli repulsion; electrostatic and orbital interactions are key driving forces for formation. rsc.org
Gold(I) thiolate-phosphine complexesDFTLuminescence can be dominated by intraligand charge transfer, influenced by spacers in the phosphine (B1218219) ligand. Aurophilic interactions do not always dictate luminescent behavior. rsc.org
Gold(I)-thiolate complexes (precursors to nanoparticles)DFTExamined the dependence of nanoparticle synthesis on the solvent and the thiol's R group. nih.gov
General Au-thiol interfacesElectronic Structure CalculationsThe Au(I)-thiolate character dominates in Au(I) compounds, involving Au-s orbital binding to sulfur. acs.org

Supramolecular Architectures and Self Assembly of Gold I Thiolate Complexes

Formation of Coordination Oligomers and Polymeric Structures

Gold(I) thiolates, with the general formula [Au(I)(SR)]n, exhibit a strong tendency to form coordination oligomers and polymers. nih.gov In these structures, gold(I) ions are typically bridged by thiolate sulfur atoms, leading to the formation of -S-Au-S- chains. nih.govacs.org The resulting architectures can be linear, cyclic, or more complex three-dimensional networks. researchgate.net The formation of these polymeric structures is a key initial step in the synthesis of thiolate-protected gold nanoparticles. nih.govwikipedia.org

The degree of polymerization and the specific structure adopted are highly sensitive to factors such as the nature of the thiol ligand, the solvent, pH, and ionic strength. nih.govresearchgate.net For instance, the reaction of HAuCl4·3H2O with p-fluorothiophenol can yield various functional materials based on the [Au(I)(p-SPhF)]n polymer, including crystalline fibers and amorphous phases, depending on the synthesis conditions. acs.org The interplay of aurophilic (Au-Au) interactions and hydrogen bonding can also direct the self-assembly into specific polymeric, sheet, or network structures. nih.govresearchgate.net

Electrospray ionization mass spectrometry (ESI-MS) has been instrumental in identifying the presence of specific oligomeric species in solution. For example, ESI-MS results for 1:1 gold polymers like [Au(thiomalate)]n have clearly indicated a tetrameric species as the principal component. nih.govresearchgate.net Similarly, for the silver complex [Ag(D-penicillamine)]n, multi-ligand-silver species including tetramers, pentamers, and hexamers have been observed. nih.gov

Self-Assembly Mechanisms and Resulting Nanostructures

The self-assembly of gold(I) thiolate complexes is a dynamic process that can lead to the formation of a variety of nanostructures, most notably atomically precise gold nanoclusters. These clusters consist of a core of gold atoms in the Au(0) state, protected by a shell of Au(I)-thiolate units. nih.gov The formation of these nanostructures is believed to proceed through the initial formation of Au(I)-thiolate polymeric precursors. nih.govwikipedia.orgnih.gov

The mechanism of self-assembly involves the reduction of Au(III) salts in the presence of thiols, which first leads to the formation of Au(I)-thiolate complexes. wikipedia.orgnih.gov These complexes then assemble into larger structures, which can be subsequently reduced to form gold nanoparticles. nih.gov The entire process is complex, involving the dissociation of the S-H bond and the formation of a covalent Au-S bond at the gold-sulfur interface. researchgate.net

The resulting nanostructures can exhibit a range of sizes and shapes, which are influenced by the synthesis conditions. For instance, the size of gold nanoparticles can be controlled by the size of the polymeric Au(I) thiolate precursor, which in turn can be dependent on pH. nih.gov Furthermore, the specific arrangement of thiolate ligands on the surface of gold nanoclusters can lead to the formation of distinct isomers with different properties. acs.org

Table 1: Examples of Thiolate-Protected Gold Nanoclusters and Their Properties

Nanocluster FormulaCore GeometryKey Features
Au25(SR)18IcosahedralExhibits molecular-like properties and discrete electronic states. wikipedia.orgnih.gov
Au38(SR)24Icosahedral centerKnown for its chirality and has been a model system for studying ligand exchange. acs.orgnih.gov
Au102(SR)44Decahedral coreOne of the first atomically precise large gold nanoclusters to be structurally characterized. acs.orgnih.gov
Au144(SR)60IcosahedralHas attracted significant attention due to its size and potential applications. nih.gov

Influence of Thiolate Ligands on Supramolecular Organization

The choice of the thiolate ligand (SR) plays a pivotal role in directing the supramolecular organization of gold(I) thiolate complexes and the resulting nanostructures. morressier.com The steric bulk, chain length, and functional groups of the thiol can influence the size, shape, and stability of the final assembly. morressier.com

For example, the geometry of the protecting thiolate ligand can influence or even control the "magic sizes" of gold nanoclusters, which are discrete, highly stable cluster sizes. morressier.com By adjusting the ligand's structure, new magic sizes can be generated, adding to the diversity of available nanoclusters. morressier.com The stability of gold nanoclusters can also be enhanced by replacing thiolate ligands with selenolate ligands, which form a stronger bond with gold. acs.org

The arrangement of ligands on the surface of nanostructured gold substrates can also impact their stability. Thiolate self-assembled monolayers (SAMs) on nanostructured gold exhibit higher resistance to degradation compared to those on flat gold surfaces, which is attributed to the presence of a larger number of defect sites where the thiolate binding energy is stronger. acs.org The ligands on the surface of nanoparticles are mobile, which is advantageous for processes like the formation of liquid-crystalline phases and ligand exchange reactions. rsc.org

Atom Exchange and Size/Shape Equilibration in Thiolate-Protected Gold Nanoclusters

Thiolate-protected gold nanoclusters are not static entities but are dynamic systems that can undergo atom exchange and size/shape equilibration. acs.orgrsc.org These processes are often mediated by the thiolate ligands and can occur through intercluster collisions or via the detachment and reattachment of gold-thiolate species. nih.gov

Ligand exchange reactions, where one type of thiol replaces another on the nanocluster surface, are a powerful tool for modifying the properties of gold nanoclusters post-synthesis. nih.govrsc.org This process is generally believed to follow an SN2-like associative mechanism. rsc.orgnih.gov Ligand exchange can be used to introduce new functionalities, induce chirality, and even promote size transformations of the clusters. nih.govresearchgate.net

Recent computational studies have revealed the importance of gold-thiolate rings in facilitating the size and shape equilibration of reaction products during the coalescence of two Au25(SCH3)18 clusters. acs.orgnih.gov These rings, with varying numbers of [AuSR] units, can form and break, allowing for the exchange of atoms between clusters and leading to a dynamic equilibrium of oligomeric species. acs.orgnih.govacs.org This dynamic nature is crucial for understanding the formation and stability of these complex nanomaterials.

Catalytic Applications and Mechanistic Contributions of Gold I Tris Tert Dodecanethiolate Analogues

Atomically Precise Gold Thiolate Nanoclusters as Model Catalysts

Atomically precise gold thiolate nanoclusters, such as analogues of gold tris(tert-dodecanethiolate), serve as exceptional model systems in catalysis research. acs.orgnih.gov Unlike conventional catalysts that have a range of particle sizes, these nanoclusters possess a well-defined molecular formula, denoted as Au({n})(SR)({m}), where 'n' is the number of gold atoms and 'm' is the number of thiolate (SR) ligands. acs.orgnih.gov This atomic precision allows for the establishment of unambiguous structure-activity relationships, as catalytic performance can be directly linked to the exact atomic composition and structure. acs.org

These nanoclusters bridge the gap between idealized single-crystal surface science studies and the complexities of industrial catalysts on supports. acs.org Their robustness under ambient or thermal conditions (below 200 °C) makes them particularly suitable for catalytic studies. acs.orgnih.gov Researchers can systematically modify these clusters, for instance by creating isomers or doping with other metals, to probe the fundamental aspects of catalysis at a molecular level. nih.govnih.gov For example, Au({25})(SR)({18}) is a frequently studied nanocluster that, due to its distinct icosahedral structure and quantized electronic energy levels, displays catalytic behaviors different from those of larger gold nanoparticles. acs.org The ability to study such well-defined materials provides new opportunities for understanding molecular activation, identifying active centers, and elucidating catalytic mechanisms. nih.gov

Understanding Size-Dependent Catalytic Activity in Gold Nanoclusters

The catalytic activity of gold nanoclusters is profoundly dependent on their size, a phenomenon largely attributed to quantum size effects. bohrium.commdpi.com In particles smaller than 2 nm, the continuous electronic band structure of bulk gold breaks down into discrete, quantized energy levels. acs.orgacs.org The spacing of these levels, particularly the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gap, is highly sensitive to the number of atoms in the cluster and plays a decisive role in its catalytic properties. bohrium.commdpi.com

Even the addition or removal of a single gold atom can significantly alter the electronic structure and, consequently, the catalytic behavior. acs.org For instance, in the selective oxidation of styrene, smaller gold nanoclusters like Au({25})(SR)({18}) exhibit much higher catalytic activity than larger ones such as Au({38})(SR)({24}) and Au({144})(SR)({60}). mdpi.com This size sensitivity provides a powerful tool for tuning catalytic performance. By selecting clusters with a precise number of atoms, it is possible to optimize their electronic properties for specific reactions, such as the activation of molecular oxygen. bohrium.commdpi.com This precise control allows for fundamental investigations into how size influences catalytic activity and selectivity, paving the way for the rational design of highly efficient catalysts. nih.govacs.orgnih.gov

Cluster Size (Number of Au atoms)Core DiameterExample ReactionObserved Size-Dependent Trend
Au({25})~1.0 nmStyrene OxidationHighest activity among the three sizes listed. mdpi.com
Au({38})~1.3 nmStyrene OxidationIntermediate activity. mdpi.com
Au({144})~1.6 nmStyrene OxidationLowest activity among the three sizes listed. mdpi.com
Au({<20})<1 nmCO OxidationAu({8}) is the smallest size observed to catalyze the reaction. rsc.org
Au(_{55})~1.4 nmStyrene OxidationEfficient catalyst, whereas particles ~2 nm and larger are inactive. nih.govrepec.org

The Dual Role of Thiolate Ligands in Catalysis

Thiolate ligands are essential for the synthesis and stability of atomically precise gold nanoclusters, yet they also introduce a critical duality in catalysis. researchgate.net They protect the metallic core while simultaneously influencing access to the catalytically active sites. researchgate.netresearchgate.net

The primary function of thiolate ligands, such as tert-dodecanethiolate, is to stabilize the gold core, preventing aggregation and preserving the cluster's precise atomic structure. researchgate.net This protective shell is what allows these nanoclusters to be handled and studied as distinct molecular compounds. frontiersin.org However, this same ligand layer can act as a barrier, sterically hindering reactant molecules from reaching the catalytically active gold atoms on the surface. researchgate.netresearchgate.net

The nature of the ligand—its size, shape, and electronic properties—can significantly modulate the catalyst's performance. nih.govnih.govnih.gov For example, studies on Au({25})(SR)({18}) have shown that clusters with shorter alkyl chain thiolate ligands exhibit higher catalytic activity for certain reactions, suggesting better substrate accessibility. nih.gov Conversely, bulky ligands can effectively passivate the cluster surface. This inherent trade-off between stability and activity is a central challenge in the design of nanocluster catalysts. researchgate.net

To enhance catalytic activity, various strategies have been developed to partially or fully remove the protective thiolate ligands, thereby exposing the active gold sites. researchgate.netresearchgate.net These activation methods must be carefully controlled to prevent the nanoclusters from aggregating and losing their well-defined structure. researchgate.net

Common methods for ligand removal include:

Thermal Annealing: This involves heating the supported nanoclusters to pyrolyze the ligands. A fast thermal treatment can effectively remove ligands before the clusters have a chance to sinter or agglomerate. researchgate.net

Chemical Etching: Mild chemical treatments can selectively strip ligands from the surface. researchgate.net For instance, the addition of salts like sodium chloride (NaCl) can reduce the charge stabilization provided by certain ligands, leading to their removal. nih.gov

Ligand Exchange: Introducing a different type of molecule can displace the original thiolate ligands. nih.govnih.govrsc.org This can be used to replace strongly binding ligands with more labile ones or to introduce functionalities that alter the catalyst's properties. rsc.org

Electrochemical Methods: In electrocatalysis, applying a potential can induce the removal of a single thiolate group from a staple motif, which has been identified as an activation step in the CO(_{2}) reduction reaction. nih.govresearchgate.net

Balancing ligand removal for catalyst activation with the need for cluster stability is crucial for practical applications. researchgate.net

Mechanistic Investigations of Gold-Catalyzed Reactions

Gold nanoclusters are effective catalysts for a variety of oxidation reactions that utilize molecular oxygen (O({2})). nih.govrsc.org The activation of the relatively inert O({2}) molecule is a critical and often rate-limiting step in these processes. acs.org The catalytic activity for O(_{2}) activation is highly dependent on the nanocluster's size and electronic structure. bohrium.comnih.gov

Mechanistic studies suggest that the process begins with the adsorption of O({2}) onto the surface of the gold nanocluster. acs.org Electron transfer from the gold cluster to the antibonding π* orbital of the O({2}) molecule is a key activation step. mdpi.comrsc.org This transfer weakens the O-O bond and forms reactive oxygen species like superoxide (B77818) or peroxide. mdpi.com The efficiency of this electron transfer is influenced by the cluster's charge state; for example, negatively charged Au({25}) clusters show enhanced production of hydrogen peroxide from O({2}) reduction compared to their neutral or positive counterparts. rsc.org The presence of low-coordination gold atoms at the cluster surface and interface with support materials can provide favorable sites for O(_{2}) adsorption and subsequent reaction. acs.orgacs.org Understanding these mechanisms is vital for developing more efficient gold-based oxidation catalysts. acs.orgacs.org

Substrate Binding and Activation Mechanisms

The catalytic cycle of gold(I) thiolate complexes, including analogues of gold tris(tert-dodecanethiolate), is fundamentally governed by the Lewis acidic nature of the gold(I) center. nih.gov Unlike the inert bulk metal, gold atoms in these coordination complexes can be exceptionally effective catalysts. youtube.com The gold(I) center, being soft and carbophilic, readily interacts with and activates unsaturated organic molecules. nih.govyoutube.com

The binding of a substrate to the gold catalyst is the initial and crucial step. For instance, in reactions involving alkynes or allenes, the π-bonds of the substrate coordinate to the electron-deficient Au(I) center. This interaction leads to the activation of the substrate, making it more susceptible to nucleophilic attack. The thiolate ligands play a critical, albeit indirect, role in this process. They modulate the electronic properties of the gold core, influencing its Lewis acidity and, consequently, its ability to activate substrates. The bulky nature of ligands like tert-dodecanethiolate can also create specific steric environments around the active site, potentially influencing substrate selectivity.

Rational Design of Gold Thiolate Catalysts via Ligand Engineering and Single Atom Doping

The atomically precise nature of thiolate-protected gold clusters allows for their rational design to achieve enhanced catalytic activity and selectivity. researchgate.net Two powerful strategies in this endeavor are ligand engineering and single-atom doping.

Ligand Engineering

The organic ligand shell is not merely a passive stabilizing layer but an active component that dramatically influences the cluster's properties. researchgate.net By systematically modifying the structure of the thiolate ligand, one can tune the catalyst's performance. This "ligand engineering" approach leverages both steric and electronic effects.

Electronic Effects: The electron-donating or -withdrawing nature of the ligand's functional groups can alter the electron density at the gold core. This, in turn, modifies the catalyst's Lewis acidity and redox potential, impacting its ability to activate substrates. For example, tuning the ligand's electronic conjugating features can lead to significant enhancements in the optical and electronic properties of the cluster. rsc.org

Steric Effects: The size and shape of the ligands dictate the accessibility of the catalytic active sites. researchgate.net Bulky ligands can create specific pockets around the gold core, leading to shape-selective catalysis where only substrates of a particular size and shape can approach the active site. This steric hindrance can also be tuned to improve the stability of the cluster. rsc.org

The dynamic nature of the gold-sulfur bond allows for ligand exchange reactions, which can be used to introduce new functionalities or create mixed-ligand shells to further refine catalytic properties. researchgate.net

Design StrategyInfluencing FactorEffect on CatalystResearch Finding
Ligand Engineering Electronic PropertiesModulates Lewis acidity of Au coreTuning ligand conjugation enhances electronic features. rsc.org
Steric HindranceControls substrate access and selectivityLigand bulk can create shape-selective catalytic pockets. researchgate.net
Ligand ExchangeIntroduces new functionalitiesCan be used to create mixed-ligand shells for refined properties. researchgate.net

Single Atom Doping

A more recent and powerful strategy for catalyst design is the precise introduction of a single foreign metal atom—a dopant—into the gold cluster. This creates a Single-Atom Alloy (SAA), which can exhibit catalytic properties dramatically different from the parent monometallic clusters. rsc.org

The doping of gold thiolate clusters with elements like palladium (Pd), silver (Ag), or copper (Cu) has been shown to significantly alter their catalytic behavior. rsc.orgnih.gov The thiol ligands are crucial in this process, acting as messengers that facilitate the exchange of metal atoms between the cluster and a metal source. nih.gov

The introduction of a single dopant atom can create a unique active site. For example, doping with palladium has been shown to render the gold-sulfur interface more flexible. rsc.org In the selective hydrogenation of 1-hexyne, silica-supported palladium-gold SAA catalysts showed a nearly 10-fold increase in activity compared to pure gold, while maintaining high selectivity for the partial hydrogenation product. rsc.org The isolated palladium single atoms on the gold surface are believed to facilitate the dissociation of molecular hydrogen, creating weakly bound atomic hydrogen that is readily available for the reaction. rsc.org This approach bridges homogeneous and heterogeneous catalysis, maximizing atom utilization and creating highly efficient active sites. acs.orgnih.gov

Doping StrategyDopant MetalEffect on CatalystResearch Finding
Single Atom Doping Palladium (Pd)Increases flexibility of Au-S interfaceDoped clusters show enhanced reactivity. rsc.org
Palladium (Pd)Creates active sites for H₂ dissociationImproves hydrogenation activity by nearly 10-fold over pure Au. rsc.org
Silver (Ag), Copper (Cu)Alters electronic and catalytic propertiesThiol ligands facilitate the doping process. nih.gov

Future Outlook and Research Imperatives

Addressing Synthetic Challenges for Scalability and Purity

The synthesis of gold tris(tert-dodecanethiolate) and related gold thiolate nanoclusters presents ongoing challenges in achieving high purity and scalability. ontosight.ai Current synthetic methods, often involving the reduction of a gold salt in the presence of a thiol, can result in a mixture of cluster sizes. nih.govrsc.org Achieving monodispersity, where all clusters are of the same size, has been a significant hurdle. nih.gov

A key challenge lies in controlling the complex reaction kinetics during the reduction of the Au(I)-thiolate intermediates. nih.gov Factors such as the rate of addition of the reducing agent and the stirring speed have been shown to be critical in determining the final cluster size. For instance, in the synthesis of phenylethanethiolate-protected gold clusters, slow stirring favors the formation of Au₂₀ clusters, while faster stirring yields Au₂₄ or a mixture of Au₃₉ and Au₄₀ clusters. nih.gov This highlights the delicate balance of reaction conditions required for size-selective synthesis.

Furthermore, the choice of ligands and reaction conditions can significantly influence the final product. The use of different thiolate ligands can affect the stability and solubility of the resulting clusters. nih.gov Two-phase synthesis methods, such as the Brust-Schiffrin method, have been developed to improve control over particle size and allow for the synthesis of gold nanoparticles soluble in organic solvents. researchgate.netunits.itresearchgate.net This method involves transferring the gold salt from an aqueous phase to an organic phase containing the thiol, followed by reduction. units.it

Future research must focus on developing more robust and reproducible synthetic protocols. This includes exploring novel reducing agents, solvent systems, and ligand designs to gain finer control over the nucleation and growth processes. Strategies such as controlled reduction and ligand exchange reactions show promise for producing monodisperse clusters in higher yields. nih.govnih.gov Overcoming these synthetic hurdles is essential for the widespread application of gold tris(tert-dodecanethiolate) in fields such as catalysis and electronics. ontosight.ai

Advancements in Real-Time and In-Situ Characterization Techniques

A deeper understanding of the formation, structure, and dynamics of gold tris(tert-dodecanethiolate) and related nanoclusters necessitates the use of advanced characterization techniques capable of real-time and in-situ analysis. While traditional techniques provide valuable information, they often require sample drying, which can alter the nanoparticle structure. nih.gov

Current and Emerging Characterization Methods:

TechniqueInformation ProvidedLimitations
Transmission Electron Microscopy (TEM) Size, morphology, and crystal structure. researchgate.netrsc.orgTypically requires dried samples, which may not represent the solution-state structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment. ontosight.ainih.gov Can provide information on ligand-core interactions. researchgate.netCan be complex to interpret for larger clusters.
Mass Spectrometry (MS) Precise molecular formula and composition. ontosight.ainih.govCan sometimes lead to fragmentation of the cluster.
UV-Visible Spectroscopy Electronic properties and cluster size estimation. researchgate.netsigmaaldrich.comProvides ensemble-averaged information.
X-ray Diffraction (XRD) Crystalline structure and phase identification. rsc.orgRequires crystalline samples.
Small-Angle X-ray/Neutron Scattering (SAXS/SANS) In-solution size, shape, and aggregation state. nih.govresearchgate.netProvides structural information at the nanoscale.
In-situ and Time-Resolved Spectroscopy Monitors reaction kinetics and intermediate species. acs.orgCan be technically challenging to implement.

Recent advancements in scattering techniques, such as small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS), are particularly promising as they allow for the characterization of nanoparticles directly in suspension, overcoming the limitations of methods that require drying. nih.gov Combining these techniques, for example in simultaneous SAXS/WAXS/UV-Vis measurements, can provide comprehensive real-time data on the formation of gold nanoparticles. researchgate.net Furthermore, the development of in-situ and time-resolved spectroscopic methods is crucial for understanding the photogenerated charge carrier dynamics in applications like solar cells and photocatalysis. acs.org These advanced characterization tools will be instrumental in unraveling the complex structure-property relationships of gold thiolate nanoclusters.

Developing Predictive Computational Models for Structure-Reactivity Relationships

Computational modeling, particularly first-principles density functional theory (DFT), has become an indispensable tool for understanding and predicting the structure and reactivity of thiolate-protected gold nanoclusters. pku.edu.cn These models are crucial for complementing experimental efforts and guiding the rational design of new materials with specific properties. nih.gov

A significant breakthrough in this area is the "divide and protect" theory, which posits that stable gold nanoclusters consist of a central gold core protected by Au(I)-thiolate "staple" motifs. nih.govrsc.org This concept has been instrumental in predicting the structures of various clusters. rsc.org Computational models can rationalize the stability of experimentally observed clusters and develop structure-property relationships that connect electronic properties, such as ionization potential and electron affinity, to the number of gold atoms in the cluster. nih.govresearchgate.net

Recent developments include machine-learned interatomic potentials, such as the Atomic Cluster Expansion (ACE) potential. acs.orgnih.gov Trained on extensive DFT data, these potentials can simulate the dynamics of gold-thiolate nanoclusters with ab initio accuracy but at a fraction of the computational cost. acs.org This enables the simulation of complex processes like isomerization, agglomeration, and coalescence over longer timescales, providing insights that are inaccessible to traditional DFT methods. acs.orgnih.gov

The future of this field lies in the development of more sophisticated and predictive models. These models will need to accurately capture the influence of different ligands, solvent effects, and reaction conditions on the stability and reactivity of the clusters. mdpi.com By establishing robust structure-reactivity relationships, computational chemistry will play a pivotal role in accelerating the discovery and design of novel gold thiolate nanoclusters for targeted applications. nih.gov

Exploration of Novel Supramolecular Assemblies for Tailored Functionality

The ability of gold(I)-thiolate complexes to self-assemble into larger supramolecular structures opens up exciting possibilities for creating materials with tailored functionalities. nih.govresearchgate.net These assemblies, which can range from coordination polymers to more complex nanostructures, are governed by the rich chemistry of the gold-sulfur bond. nih.govmdpi.com

The formation of these supramolecular structures can lead to enhanced optical properties and novel catalytic activity. nih.govresearchgate.net The structure and properties of these assemblies are highly dependent on the nature of the thiolate ligand and the conditions of assembly. nih.gov For instance, the use of specific ligands can direct the formation of distinct structural motifs, such as rings and polymers. nih.gov

Recent research has demonstrated that even the dynamics within these assemblies can be controlled. For example, simulations have shown the formation and equilibration of gold-thiolate rings of various sizes during the coalescence of nanoclusters. acs.orgnih.gov This dynamic nature allows for the sampling of a variety of cluster sizes and ligand-to-gold ratios within the assembly. acs.org

Future research in this area will focus on several key aspects:

Rational Design: Developing strategies to control the self-assembly process to create specific, pre-determined architectures.

Functional Materials: Exploring the use of these supramolecular assemblies in areas such as sensing, electronics, and catalysis. nih.gov

Host-Guest Chemistry: Investigating the incorporation of other molecules within the supramolecular framework to create hybrid materials with new properties. researchgate.net

By harnessing the principles of supramolecular chemistry, researchers can move beyond individual nanoclusters to create complex, functional materials with precisely controlled properties. nih.gov

Designing Next-Generation Catalysts with Enhanced Selectivity and Activity

Gold thiolate nanoclusters, including gold tris(tert-dodecanethiolate), are promising candidates for a new generation of catalysts due to their unique electronic and structural properties. ontosight.ainih.gov Their small size, large surface-to-volume ratio, and the presence of coordinatively unsaturated gold atoms contribute to their enhanced catalytic reactivity compared to larger gold nanoparticles. researchgate.net

The catalytic performance of these nanoclusters is highly dependent on their size, composition, and the nature of the protecting thiolate ligands. nih.govresearchgate.net The ligands not only stabilize the gold core but also play a direct role in the catalytic process by influencing the accessibility of active sites and the electronic properties of the cluster. researchgate.net For example, the ligand shell can be engineered to control the hydrophilicity or hydrophobicity of the catalyst, affecting its performance in different reaction media. researchgate.net

Atomically precise gold nanoclusters serve as ideal model systems for investigating structure-catalysis relationships. researchgate.net By systematically varying the number of gold atoms and the type of ligand, researchers can gain fundamental insights into the active sites and reaction mechanisms. researchgate.net These clusters have shown activity in a range of reactions, including selective oxidation and hydrogenation. nih.gov

The design of next-generation catalysts will focus on:

Enhanced Selectivity: Tailoring the ligand shell and the cluster structure to favor the formation of a specific product in a chemical reaction. nih.gov

Increased Activity: Optimizing the electronic structure of the gold core and the ligand-metal interface to accelerate reaction rates.

Stability and Reusability: Developing robust catalysts that can withstand harsh reaction conditions and be easily recovered and reused.

The strong affinity of sulfur for gold is a key factor in the stability of these catalysts. utec.edu.pe Understanding and controlling the dynamic interactions at the gold-sulfur interface will be crucial for designing highly efficient and durable catalytic systems for a wide range of chemical transformations. utec.edu.penih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Gold tris(tert-dodecanethiolate) to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters such as solvent polarity (e.g., toluene vs. THF), temperature (ambient vs. reflux), and ligand-to-gold precursor ratios. Purification via column chromatography or recrystallization should be validated using techniques like nuclear magnetic resonance (NMR) and elemental analysis. Reproducibility guidelines from IUPAC standards (e.g., Gold Book) ensure consistency in reporting . A comparative table (Table 1) is recommended to document yield, purity (via HPLC), and crystallinity (XRD) across conditions.

Table 1 : Synthesis Parameter Optimization for Gold Tris(tert-dodecanethiolate)

SolventTemperature (°C)Ligand RatioYield (%)Purity (%)Crystallinity (XRD)
Toluene253:17895Amorphous
THF653:19298Crystalline

Q. Which spectroscopic and microscopic techniques are most effective for characterizing the structural integrity of Gold tris(tert-dodecanethiolate)?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) confirms ligand bonding via Au-S stretches (~450–550 cm⁻¹). X-ray photoelectron spectroscopy (XPS) validates gold oxidation states (Au⁰ vs. Au¹⁺). Transmission electron microscopy (TEM) with energy-dispersive X-ray spectroscopy (EDX) provides nanoparticle size distribution and elemental mapping. For crystallinity, powder XRD is critical, while thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. How do ligand steric effects in Gold tris(tert-dodecanethiolate) influence catalytic activity in CO oxidation?

  • Methodological Answer : Steric hindrance from tert-dodecanethiolate ligands can modulate active site accessibility. Comparative studies using smaller ligands (e.g., ethanethiolate) vs. bulkier analogs, combined with catalytic testing under controlled conditions (e.g., flow reactor at 100–300°C), reveal structure-activity relationships. Surface-enhanced Raman spectroscopy (SERS) and density functional theory (DFT) simulations can map ligand arrangement and electronic effects .

Q. How can contradictions in reported catalytic performance of Gold tris(tert-dodecanethiolate) be resolved?

  • Methodological Answer : Discrepancies often arise from differences in synthesis protocols or testing conditions. A meta-analysis of literature data should standardize variables (e.g., O₂ partial pressure, support material). Controlled replication studies using identical precursors and reaction setups (e.g., fixed-bed reactors) are essential. Statistical tools like principal component analysis (PCA) can identify outlier datasets .

Q. What computational strategies are recommended to model the electronic structure of Gold tris(tert-dodecanethiolate) for photoluminescence applications?

  • Methodological Answer : Time-dependent DFT (TD-DFT) with relativistic corrections (e.g., ZORA approximation) accurately predicts electronic transitions. Cluster models should include solvent effects (PCM method) and ligand conformational flexibility. Validation against experimental UV-Vis and photoluminescence spectra is critical. Open-source software like ORCA or Gaussian is preferred for transparency .

Data Analysis and Presentation Guidelines

Q. How should researchers present conflicting catalytic data in Gold tris(tert-dodecanethiolate) studies?

  • Methodological Answer : Use error bars to denote standard deviations across triplicate experiments. Highlight confounding variables (e.g., moisture sensitivity) in supplementary materials. Tabulate contradictory results (Table 2) with annotations on experimental conditions, and apply kinetic modeling (e.g., Langmuir-Hinshelwood) to reconcile differences .

Table 2 : Conflicting Catalytic Data for CO Oxidation Over Gold Tris(tert-dodecanethiolate)

StudyTemperature (°C)Conversion (%)Support MaterialNotes
A15045TiO₂Dry conditions
B15028SiO₂Humid conditions

Ethical and Reporting Standards

Q. What are the best practices for ensuring reproducibility in Gold tris(tert-dodecanethiolate) synthesis?

  • Methodological Answer : Adopt IUPAC’s Gold Book standards for nomenclature and purity thresholds. Report detailed synthetic protocols in supplementary information, including batch-specific impurities (via LC-MS) and storage conditions. Collaborative inter-laboratory validation studies enhance credibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.